molecular formula C14H14ClFN4O2 B2654247 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1203208-63-2

1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2654247
CAS No.: 1203208-63-2
M. Wt: 324.74
InChI Key: BPANRUDEYWHGQA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyridazinone moiety, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3-chloro-4-fluoroaniline, through halogenation reactions.

    Coupling Reaction: The intermediate is then coupled with a suitable reagent, such as 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate, under controlled conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

    1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)carbamate: Contains a carbamate group instead of urea.

Uniqueness: 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O2/c15-11-9-10(4-5-12(11)16)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANRUDEYWHGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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